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molecular formula C2H7ClN2O B1311555 Acetamidoxime, monohydrochloride (8CI) CAS No. 5426-04-0

Acetamidoxime, monohydrochloride (8CI)

Cat. No. B1311555
M. Wt: 110.54 g/mol
InChI Key: YFDYEHIAUKXEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05714496

Procedure details

Acetamidoxime hydrochloride (1.5 g) was added portionwise to an ice-cooled suspension of sodium hydride (1.18 g of a 60% dispersion in oil) in dry tetrahydrofuran (40 ml) under an atmosphere of argon. Molecular sieve type 4A (8-12 mesh) were added followed by a solution of ethyl 4-iodobenzoate (3.73 g) in tetrahydrofuran (10 ml). The mixture was heated at 65° C. for 3 hours. The mixture was cooled to ambient temperature and partitioned between ethyl acetate and water. The organic extract was separated, washed with saturated brine, dried (MgSO4) and evaporated. The residue was purified by flash column chromatgraphy on silica gel using a 70:30 (v/v) mixture of ethyl acetate/hexane as eluent to give 3-methyl-5-(4-iodophenyl)-1,2,4-oxadiazole as a solid (1.12 g), m.p. 136°-7° C.; microanalysis, found: C, 38.2; H, 2.5; H, 9.5%; C9H7IN2O requires: C, 37.8; H, 2.47; N, 9.79%; NMR: 2.41(3H,s), 7.84(2H,d) and 8.02(2H,d); m/z 287(M+H).
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.73 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[C:2](=[N:5][OH:6])([NH2:4])[CH3:3].[H-].[Na+].[I:9][C:10]1[CH:20]=[CH:19][C:13]([C:14](OCC)=O)=[CH:12][CH:11]=1>O1CCCC1>[CH3:3][C:2]1[N:4]=[C:14]([C:13]2[CH:19]=[CH:20][C:10]([I:9])=[CH:11][CH:12]=2)[O:6][N:5]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.C(C)(N)=NO
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3.73 g
Type
reactant
Smiles
IC1=CC=C(C(=O)OCC)C=C1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatgraphy on silica gel using
ADDITION
Type
ADDITION
Details
a 70:30 (v/v) mixture of ethyl acetate/hexane as eluent

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=N1)C1=CC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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